molecular formula C7H6F2N2O2 B3121084 4,5-difluoro-N-methyl-2-nitroaniline CAS No. 279231-42-4

4,5-difluoro-N-methyl-2-nitroaniline

Cat. No. B3121084
M. Wt: 188.13 g/mol
InChI Key: UXPQSEUSGVVMTK-UHFFFAOYSA-N
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Description

4,5-difluoro-N-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H6F2N2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of 4,5-difluoro-N-methyl-2-nitroaniline consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a methylamine group . The exact mass of the molecule is 174.024078 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-difluoro-N-methyl-2-nitroaniline are not available, it’s known that similar compounds can participate in various reactions. For instance, 4,5-difluoro-2-nitroaniline has been used in the preparation of 2-chloro-5,6-difluorobenzimidazole, 1-(4,5-difluoro-2-nitrophenyl)pyrene via diazotization reaction with isoamyl nitrite in the presence of pyrene, and 5-ethoxy-6-fluorobenzofuroxan .


Physical And Chemical Properties Analysis

4,5-difluoro-N-methyl-2-nitroaniline is a solid at room temperature . It has a molecular weight of 188.13 g/mol . Unfortunately, the boiling point is not available . It’s soluble in methanol .

Scientific Research Applications

Structural and Molecular Interactions

The study of structural and molecular interactions in compounds similar to 4,5-difluoro-N-methyl-2-nitroaniline reveals insights into hydrogen bonding and molecular frameworks. For instance, research on C-methylated nitroanilines, including compounds with structural similarities to 4,5-difluoro-N-methyl-2-nitroaniline, has shown that these molecules can form intricate hydrogen-bonded chains and frameworks. These structural characteristics are crucial for understanding the molecular interactions and properties of such compounds, which can be applied in various scientific fields, including material science and molecular engineering (Cannon, Glidewell, Low, Quesada, & Wardell, 2001).

Charge Distribution and Intermolecular Forces

The analysis of charge distribution and intermolecular forces in nitroanilines provides valuable information on the electronic properties and interactions within these molecules. Studies have focused on detailing the electron charge distribution, which is pivotal for understanding the chemical reactivity and interaction potential of nitroanilines. This knowledge is fundamental for applications in electronic materials and chemical synthesis, where the control of electronic properties is essential (Ellena, Goeta, Howard, & Punte, 2001).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of compounds like 4,5-difluoro-N-methyl-2-nitroaniline is significant for the development of materials used in optical and photonic technologies. Research has shown that the structural elements and charge distributions in nitroaniline derivatives can contribute to their nonlinear optical behavior, which is crucial for applications in laser technology, optical switching, and telecommunications (Jasmine, Amalanathan, & Roy, 2016).

Environmental and Biodegradation Studies

Understanding the environmental impact and biodegradation pathways of chemical compounds, including nitroanilines, is crucial for assessing their ecological footprint and developing strategies for environmental remediation. Studies on the aerobic degradation of N-methyl-4-nitroaniline by specific bacterial strains highlight the potential for bioremediation approaches to manage the environmental presence of such compounds (Khan, Vyas, Pal, & Cameotra, 2013).

Analytical and Spectrometric Techniques

The differentiation of isomers and analysis of compounds structurally related to 4,5-difluoro-N-methyl-2-nitroaniline using spectrometric techniques is vital for chemical analysis and quality control in manufacturing processes. Research demonstrates the capability of negative-ion electrospray mass spectrometry to differentiate isomers of fluoronitroanilines, which is essential for precise analytical characterization in research and industrial applications (Gierczyk, Grajewski, & Zalas, 2006).

Safety And Hazards

4,5-difluoro-N-methyl-2-nitroaniline may cause skin irritation and serious eye irritation . It’s recommended to avoid contact with skin and eyes, and to avoid dust formation . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-difluoro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQSEUSGVVMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-difluoro-N-methyl-2-nitroaniline

Synthesis routes and methods

Procedure details

A solution of MeNH2 in THF (5.7 mL, 2 M, 11 mmol) was added dropwise to a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 g, 5.7 mmol) in THF (10 mL) at −20° C. The mixture was stirred at −20° C. for 1 h, concentrated, washed with brine and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. Crystallization from EtOAc/PE gave the sub-title compound. Yield: 1.0 g (81%).
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0 (± 1) mol
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1 g
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10 mL
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5.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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